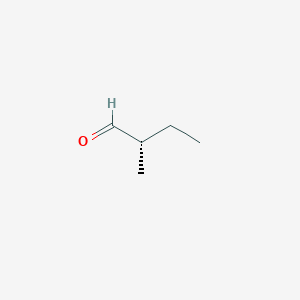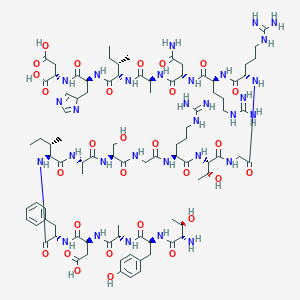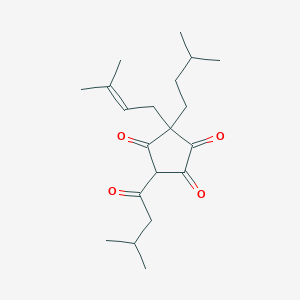
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-, also known as α-methylene-γ-butyrolactone (MBL), is a natural compound found in various plants. It has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In
Wirkmechanismus
MBL is believed to exert its anti-inflammatory and anti-cancer effects through multiple mechanisms. It can inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. MBL can also activate the Nrf2 pathway, which is involved in cellular defense against oxidative stress and inflammation.
Biochemische Und Physiologische Effekte
MBL has been shown to have various biochemical and physiological effects. It can induce apoptosis in cancer cells, inhibit the production of inflammatory cytokines, and reduce inflammation in animal models. MBL has also been shown to have antioxidant properties and can protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
MBL has advantages and limitations for lab experiments. One advantage is that it is a natural compound that can be synthesized in high yield and purity. MBL has also been shown to have low toxicity in animal studies. However, MBL is not widely available, and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for the study of MBL. Further research is needed to better understand its mechanism of action and potential therapeutic benefits. MBL could be studied as a potential treatment for various inflammatory and cancer-related diseases. Additionally, MBL could be studied for its potential use as a natural food preservative or antioxidant.
Synthesemethoden
MBL can be synthesized from the reaction of 2,3-dibromopropene with methyl vinyl ketone, followed by a Michael addition reaction with cyclopentanone. This method has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
MBL has been studied for its potential therapeutic benefits, including anti-inflammatory and anti-cancer properties. In vitro studies have shown that MBL can inhibit the growth of cancer cells and induce apoptosis. MBL has also been shown to inhibit the production of inflammatory cytokines and reduce inflammation in animal models.
Eigenschaften
CAS-Nummer |
1891-39-0 |
|---|---|
Produktname |
1,2,4-Cyclopentanetrione, 3-isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)- |
Molekularformel |
C20H30O4 |
Molekulargewicht |
334.4 g/mol |
IUPAC-Name |
5-(3-methylbutanoyl)-3-(3-methylbut-2-enyl)-3-(3-methylbutyl)cyclopentane-1,2,4-trione |
InChI |
InChI=1S/C20H30O4/c1-12(2)7-9-20(10-8-13(3)4)18(23)16(17(22)19(20)24)15(21)11-14(5)6/h7,13-14,16H,8-11H2,1-6H3 |
InChI-Schlüssel |
VGRWQGHARVEJOL-UHFFFAOYSA-N |
SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Kanonische SMILES |
CC(C)CCC1(C(=O)C(C(=O)C1=O)C(=O)CC(C)C)CC=C(C)C |
Synonyme |
3-Isopentyl-5-isovaleryl-3-(3-methyl-2-butenyl)-1,2,4-cyclopentanetrione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



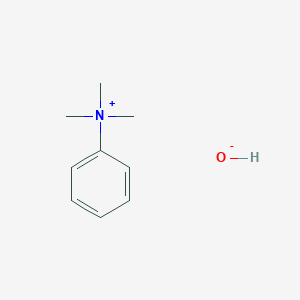
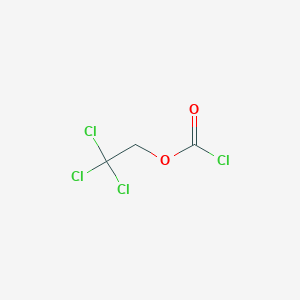
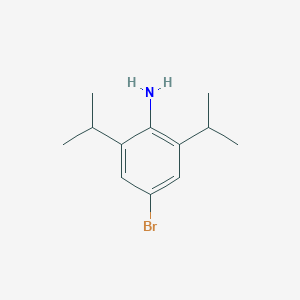
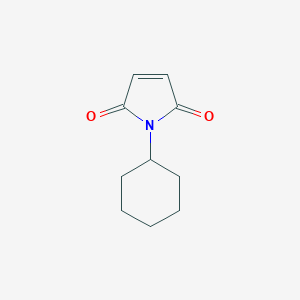
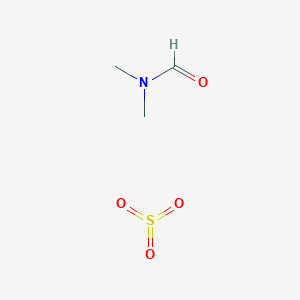
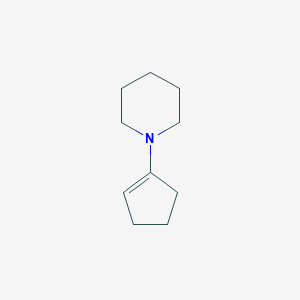
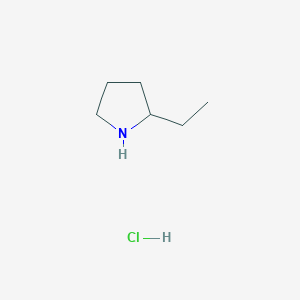
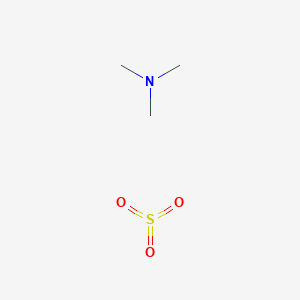
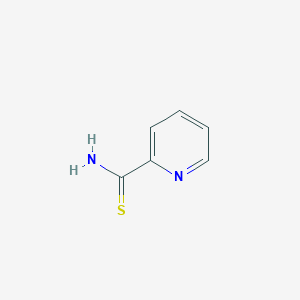
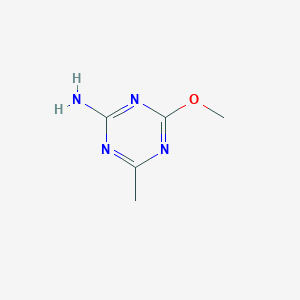
![5-Acetyl-10-ethoxy-11-methoxyspiro[5-azatricyclo[6.3.1.04,12]dodeca-1(12),8,10-triene-2,4'-cyclohexa-2,5-diene]-1'-one](/img/structure/B155197.png)
![Benzo[b]thiophen-3(2H)-one, 2-diazo-, 1,1-dioxide](/img/structure/B155201.png)
